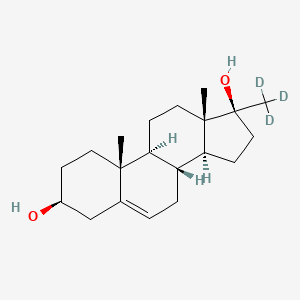
5,6-Dehydro-17a-methyl-d3 Epiandrosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dehydro-17a-methyl-d3 Epiandrosterone is a synthetic derivative of Epiandrosterone, a naturally occurring steroid hormone. This compound is characterized by the presence of deuterium atoms (d3) and a methyl group at the 17a position, which distinguishes it from its parent compound. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves multiple steps, starting from readily available steroid precursors. The key steps include:
Dehydrogenation: Introduction of a double bond at the 5,6 position.
Methylation: Addition of a methyl group at the 17a position.
Deuterium Labeling: Incorporation of deuterium atoms (d3) at specific positions.
These reactions typically require specific catalysts, solvents, and controlled reaction conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dehydro-17a-methyl-d3 Epiandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced products with altered functional groups.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
5,6-Dehydro-17a-methyl-d3 Epiandrosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid metabolism.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the development of new steroid-based drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors and modulating gene expression. This interaction influences various physiological processes, including muscle growth, metabolism, and immune response .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: The parent compound with similar structure but lacking the deuterium atoms and methyl group.
Dehydroepiandrosterone (DHEA): Another related steroid hormone with distinct biological functions.
Androstenedione: A precursor to testosterone and estrogen with different metabolic pathways.
Uniqueness
5,6-Dehydro-17a-methyl-d3 Epiandrosterone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies .
Properties
CAS No. |
99371-94-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3 |
InChI Key |
WRWBCPJQPDHXTJ-KKUVVVSJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
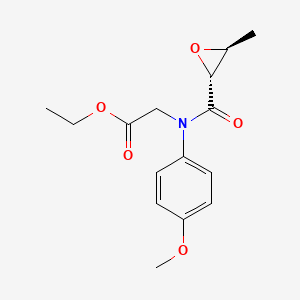
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
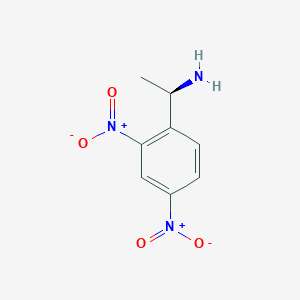
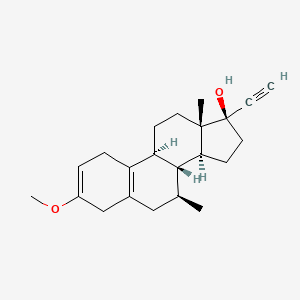
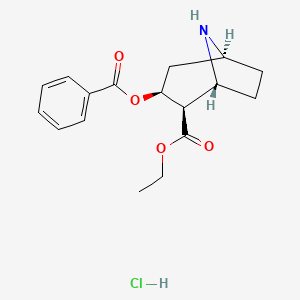
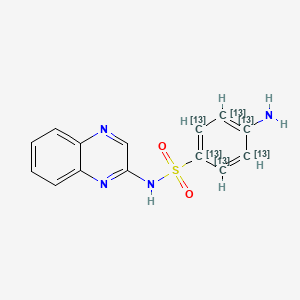

![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)
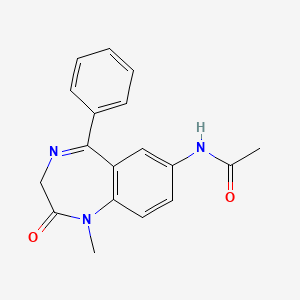
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
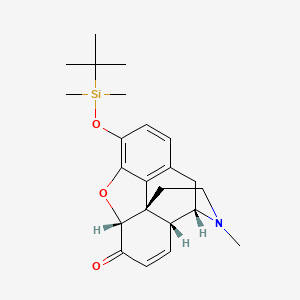
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
